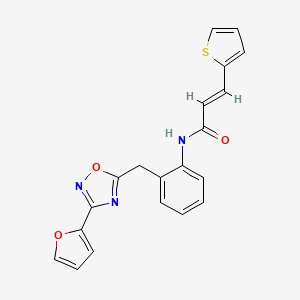

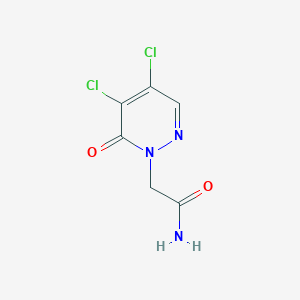

![molecular formula C22H23NO5 B2858674 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid CAS No. 2138390-26-6](/img/structure/B2858674.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(oxolan-2-yl)methyl]amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of glycine . It is also known as “乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯” in Chinese .

Synthesis Analysis

The synthesis of this compound could be derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.308±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of 3.75±0.10 (Predicted) .Aplicaciones Científicas De Investigación

Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which are structurally related to the compound , have been employed as surfactants for carbon nanotubes. These surfactants facilitate the dispersion of carbon nanotubes in aqueous solutions, a crucial step for their application in materials science and engineering. The conversion of these compounds into enzymatically activated surfactants demonstrates their potential for creating homogeneous aqueous nanotube dispersions under both constant and physiological conditions, showcasing an innovative approach to manipulating nanomaterials (Cousins et al., 2009).

Fluorescent Labeling Reagents

The compound 6-Methoxy-4-quinolone, which shares structural similarities with the fluorenyl methoxycarbonyl moiety, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its high stability against light and heat, coupled with its insensitivity to pH changes, makes it an excellent candidate for use as a fluorescent labeling reagent. This has significant implications for biomedical analysis, offering a powerful tool for the detection and quantification of various biomolecules (Hirano et al., 2004).

Synthesis of Oligomers

The protection of amino acids with the fluorenyl-9-methoxycarbonyl group has facilitated the synthesis of oligomers derived from amide-linked neuraminic acid analogues. By incorporating monomer units derived from sugar amino acids into solid-phase synthesis, researchers have been able to efficiently synthesize oligomers of varying lengths. This method demonstrates the compound's utility in the synthesis of complex biological molecules, opening new avenues for research in biochemistry and molecular biology (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, serves as a protective group for amide bonds in peptides. Its use in the synthesis of peptides with reversibly protected tertiary peptide bonds highlights its importance in peptide chemistry. This method inhibits interchain association during solid-phase peptide synthesis, showcasing its critical role in the synthesis of peptides, particularly those with difficult sequences (Johnson et al., 1993).

Safety and Hazards

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(oxolan-2-ylmethyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-21(25)13-23(12-15-6-5-11-27-15)22(26)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFMRIVHKGBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2858599.png)

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

![(E)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858604.png)

![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)